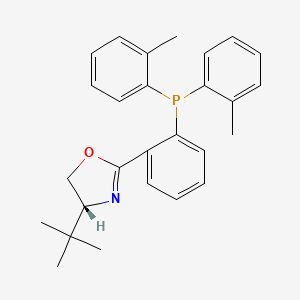

(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole

Description

Properties

Molecular Formula |

C27H30NOP |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis(2-methylphenyl)phosphane |

InChI |

InChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m0/s1 |

InChI Key |

PWDWTBOBIGNWSX-VWLOTQADSA-N |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@@H](CO4)C(C)(C)C |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

Introduction of the phosphanyl group: The oxazoline intermediate is then reacted with a phosphine reagent, such as di-o-tolylphosphine, under conditions that promote the formation of the phosphanyl-oxazoline compound.

Industrial Production Methods

In an industrial setting, the synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole may involve:

Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Chemical Reactions Involving (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole

This compound serves as an effective ligand in various catalytic processes, particularly in asymmetric synthesis and coordination chemistry. Its unique electronic properties, imparted by the phosphanyl groups, enhance catalytic activity.

Reaction Types:

-

Asymmetric Synthesis : The compound is used in asymmetric synthesis reactions, where it acts as a chiral ligand to facilitate enantioselective transformations.

-

Coordination Chemistry : It participates in coordination chemistry reactions, forming complexes with metals that are useful in catalysis.

Analytical Techniques for Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Analytical Methods:

-

NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.

-

IR Spectroscopy : Helps identify functional groups based on their vibrational frequencies.

Comparison with Similar Compounds

Similar compounds, such as (4R)-4-(1,1-Dimethylethyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, also serve as ligands in asymmetric synthesis but differ in their phosphino group .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight | Phosphorus Moiety |

|---|---|---|---|

| This compound | C27H30NOP | 415.5 g/mol | Di-o-tolylphosphanyl |

| (4R)-4-(1,1-Dimethylethyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | C25H26NOP | 387.5 g/mol | Diphenylphosphino |

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C27H30NOP and a molecular weight of 415.5 g/mol. The presence of the oxazole ring and the bulkiness of the tert-butyl group contribute to its steric properties, making it particularly useful in asymmetric synthesis and catalysis.

Applications in Organic Synthesis

Asymmetric Catalysis

- (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole acts as a ligand in various asymmetric catalytic reactions. Its phosphanyl group can coordinate with transition metals, facilitating enantioselective transformations.

- It has been used effectively in enantioselective Heck reactions, where it minimizes byproducts related to C=C double bond migration .

Synthesis of Bioactive Compounds

- The compound's ability to induce chirality makes it valuable for synthesizing biologically active molecules. For example, it has been utilized in the synthesis of substituted deoxypolypropionate fragments, which are important in pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes that facilitate enantioselective reactions. The oxazoline ring and the phosphanyl group provide steric and electronic effects that enhance the selectivity and reactivity of the catalytic process.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of chiral dihydrooxazole ligands with modular substituents. Below is a comparative analysis with key analogs:

Key Comparative Insights

Ferrocenyl derivatives (e.g., ) introduce redox-active properties, expanding utility in electrochemical applications, unlike the target compound .

Phosphanyl-containing ligands (e.g., ) often require stringent anhydrous conditions due to moisture sensitivity, a trait shared with the target compound .

Stability and Handling: The target compound’s cold storage requirement contrasts with the room-temperature stability of ferrocenyl analogs (e.g., ), indicating higher reactivity or degradation susceptibility . Silica gel purification challenges noted for (S)-t-BuPyOx (up to 10% decomposition) highlight a common issue in dihydrooxazole ligand synthesis, which may apply to the target compound .

The tert-butyl group is a conserved feature across multiple analogs, underscoring its role in providing steric bulk to enforce enantioselectivity .

Biological Activity

(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features include a tert-butyl group, an oxazole ring, and a di-o-tolylphosphanyl moiety, contributing to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H30NOP

- Molecular Weight : 415.52 g/mol

- CAS Number : 1203937-90-9

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing phosphanyl groups can act as ligands for metal ions and may influence enzyme activity through coordination chemistry. This property can potentially lead to applications in catalysis and drug design.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that the compound exhibits promising antibacterial properties against multidrug-resistant strains of bacteria. Similar compounds with structural similarities have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

- Anticancer Potential : The compound's ability to inhibit bromodomain proteins has been highlighted as a potential mechanism for anticancer activity. Bromodomains are involved in regulating gene expression related to cancer progression, making them viable targets for small molecule inhibitors .

Case Studies

-

Antibacterial Efficacy :

Compound MIC (µg/mL) Activity Compound 19 1.17 Effective against MRSA Compound 23 1.56 Effective against VRE - Bromodomain Inhibition :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of this compound. For example, related compounds have exhibited favorable half-lives, suggesting potential for once-daily dosing regimens in therapeutic applications .

| Parameter | Value |

|---|---|

| Half-life (t1/2) | ~9 hours |

| Volume of Distribution (Vd) | 16.36 L |

| Clearance (CL) | 1.26 L/hr |

Q & A

Q. What are the recommended safety protocols for handling (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole in laboratory settings?

- Methodological Answer : The compound is classified under EU-GHS/CLP regulations as hazardous (Acute Toxicity Category 4 for oral, dermal, and inhalation exposure) . Key safety measures include:

- Use of personal protective equipment (gloves, lab coat, eye protection).

- Immediate decontamination procedures: Wash skin with soap/water for 15 minutes upon contact; rinse eyes cautiously with water for several minutes if exposed .

- Work in a well-ventilated fume hood to minimize inhalation risks.

- Emergency protocols: Contact the provided emergency number (+44(0)1840 212137) during exposure incidents .

Q. What synthetic methodologies are reported for preparing enantiomerically pure 4,5-dihydrooxazole derivatives?

- Methodological Answer : Enantiopure dihydrooxazoles can be synthesized via multi-step routes starting from chiral precursors like (S)-(+)-2-phenylglycinol. For example:

- Step 1 : Condensation of amino alcohols with carbonyl compounds to form oxazoline intermediates.

- Step 2 : Phosphine ligand introduction via palladium-catalyzed coupling or direct substitution.

- Step 3 : Purification via recrystallization or chromatography, achieving >99% purity. Characterization employs polarimetry ([α]D), IR (C=N stretch ~1650 cm⁻¹), ¹H/¹³C NMR, and GC-MS . Reported yields range from 83.2% to 94.5% for optimized steps .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing novel dihydrooxazole derivatives?

- Methodological Answer : Contradictions in spectral data may arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies include:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration, HSQC/HMBC NMR for connectivity).

- Solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ or DMSO-d₆).

- Replication : Repeat synthesis and characterization under controlled conditions to confirm reproducibility.

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What experimental design considerations are critical when investigating degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Key limitations in degradation studies include sample matrix variability and organic compound instability. To address these:

- Controlled matrices : Use synthetic wastewater with standardized organic content to isolate degradation effects.

- Temperature regulation : Implement continuous cooling (e.g., 4°C) to slow microbial/chemical degradation during long-term experiments .

- Time-resolved sampling : Collect data at intervals (e.g., hourly) to track degradation kinetics via LC-MS or UV-Vis spectroscopy.

Q. How can computational methods like DFT and MD simulations be integrated into studying this compound’s electronic and steric properties?

- Methodological Answer : Computational workflows include:

- Electronic structure analysis : Use DFT (B3LYP/6-31G*) to calculate HOMO/LUMO energies, charge distribution, and ligand steric parameters (e.g., percent buried volume, %VBur).

- Conformational dynamics : Perform MD simulations in explicit solvent (e.g., water or THF) to study flexibility of the dihydrooxazole ring and phosphanyl group interactions.

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine force fields .

Q. What strategies are effective for optimizing catalytic performance of phosphanyl-dihydrooxazole ligands in asymmetric synthesis?

- Methodological Answer :

- Steric tuning : Modify the tert-butyl group or o-tolyl substituents to adjust ligand bulkiness (e.g., using X-ray crystallography to map spatial hindrance) .

- Electronic modulation : Introduce electron-withdrawing/donating groups on the phenyl ring to alter metal-ligand bond strength.

- Screening protocols : Test ligand-metal complexes (e.g., Pd, Rh) in model reactions (e.g., Heck coupling) under varying temperatures and solvents.

- Kinetic studies : Use in-situ NMR or UV monitoring to correlate ligand structure with enantioselectivity and turnover frequency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.